molecular formula C22H25N3O2S B2620824 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline CAS No. 866844-27-1

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline

Cat. No.: B2620824
CAS No.: 866844-27-1
M. Wt: 395.52
InChI Key: JNZVFNFLCMITPF-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an ethylpiperazinyl moiety, and a methylquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the ethylpiperazinyl moiety. Key steps in the synthesis may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    N-Alkylation: The ethylpiperazinyl group is introduced via N-alkylation using 1-ethylpiperazine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, facilitated by reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), organolithium reagents, and Grignard reagents.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The benzenesulfonyl group can enhance the compound’s binding affinity to target proteins, while the quinoline core can facilitate its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylpiperazin-1-yl)-6-methylquinoline: Lacks the benzenesulfonyl group, resulting in different chemical reactivity and biological activity.

    3-(Benzenesulfonyl)-6-methylquinoline: Lacks the ethylpiperazinyl group, affecting its pharmacokinetic properties.

    3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-6-methylquinoline: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring, leading to variations in its biological activity.

Uniqueness

The unique combination of the benzenesulfonyl group, ethylpiperazinyl moiety, and methylquinoline core in 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-24-11-13-25(14-12-24)22-19-15-17(2)9-10-20(19)23-16-21(22)28(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZVFNFLCMITPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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